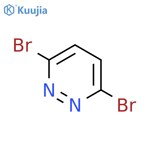

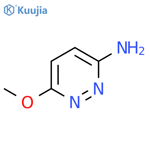

3,6-Dibromopyridazine

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2007,

,